3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride
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Overview
Description
3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride typically involves the reaction of imidazole with N-methylpropan-1-amine under specific conditions. One common method involves the use of a strong acid to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. This compound may also modulate the activity of certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic structure similar to the imidazole ring in 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride.
N-methylpropan-1-amine: Shares the N-methylpropan-1-amine moiety.
Histidine: Contains an imidazole ring and is an essential amino acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15Cl2N3 |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-8-3-2-5-10-6-4-9-7-10;;/h4,6-8H,2-3,5H2,1H3;2*1H |
InChI Key |
JRKKWCUPQNBTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C=CN=C1.Cl.Cl |
Origin of Product |
United States |
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